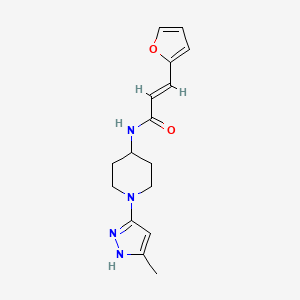

(E)-3-(furan-2-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide

Description

(E)-3-(furan-2-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide is a synthetic acrylamide derivative characterized by three key structural motifs:

Acrylamide backbone: Provides rigidity and hydrogen-bonding capacity via the amide group.

Furan-2-yl substituent: Enhances π-π stacking interactions and modulates lipophilicity.

Piperidinyl-pyrazole moiety: The piperidine ring contributes conformational flexibility, while the 5-methyl-1H-pyrazole group introduces hydrogen-bond acceptors and steric bulk.

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-12-11-15(19-18-12)20-8-6-13(7-9-20)17-16(21)5-4-14-3-2-10-22-14/h2-5,10-11,13H,6-9H2,1H3,(H,17,21)(H,18,19)/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUZIIQMDCSGSH-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)N2CCC(CC2)NC(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The retrosynthetic pathway for this compound divides the molecule into three primary fragments:

- Furan-2-ylacrylic acid : Serves as the acylating agent for the terminal amide bond.

- 1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-amine : The nucleophilic amine component.

- Stereochemical control elements : To ensure the E-configuration of the acrylamide double bond.

Synthesis of 1-(5-Methyl-1H-Pyrazol-3-yl)Piperidin-4-amine

This intermediate is synthesized via nucleophilic substitution and cyclization reactions. A representative route involves:

- Step 1 : Condensation of 5-methyl-1H-pyrazol-3-amine with a piperidin-4-one derivative under reductive amination conditions (NaBH₃CN, MeOH, 0–25°C) to form 1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-one.

- Step 2 : Oxime formation (NH₂OH·HCl, pyridine, reflux) followed by reduction (H₂, Pd/C, EtOH) to yield the primary amine.

Stepwise Synthesis of the Target Compound

Knövenagel Condensation for Acrylic Acid Formation

The furan-2-ylacrylic acid precursor is synthesized via a Knövenagel condensation between furfural and malonic acid:

$$ \text{Furfural + Malonic Acid} \xrightarrow{\text{piperidine, Δ}} \text{(E)-3-(Furan-2-yl)Acrylic Acid} $$

This reaction proceeds with 70–85% yield under solvent-free conditions at 80–100°C. The E-selectivity arises from the thermodynamic stability of the trans isomer.

Amide Coupling Reactions

The acrylic acid is coupled with 1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-amine using carbodiimide-based agents:

Method A :

- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt), DMF, 0°C to room temperature.

- Yield : 78–82%.

Method B :

- Reagents : Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), CH₂Cl₂, reflux.

- Yield : 65–70%.

Table 1: Comparison of Amide Coupling Methods

| Method | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| A | EDC/HOBt | DMF | 0°C–RT | 78–82 |

| B | DCC/DMAP | CH₂Cl₂ | Reflux | 65–70 |

Method A is preferred for higher yields and milder conditions.

Alternative Synthetic Routes and Optimization

Stereochemical Control and Characterization

The E-configuration of the acrylamide is confirmed via:

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s reactivity arises from:

-

Acrylamide group (α,β-unsaturated carbonyl): Prone to nucleophilic additions and redox reactions.

-

Furan ring : Susceptible to electrophilic substitution and oxidation.

-

Pyrazole moiety : Capable of condensation and substitution reactions.

-

Piperidine tertiary amine : May participate in alkylation or acylation under specific conditions.

2.1. Acrylamide Group Reactions

The α,β-unsaturated carbonyl system undergoes characteristic reactions:

Case Study :

In analogous acrylamide derivatives, reaction with malononitrile under basic conditions yields cyano-substituted products via conjugate addition . For example:

2.2. Furan Ring Reactions

The furan ring participates in electrophilic substitutions and oxidations:

| Reaction Type | Conditions/Reagents | Products/Outcomes | Source |

|---|---|---|---|

| Electrophilic Substitution | HNO<sub>3</sub>/AcOH | Nitro-furan derivatives | |

| Oxidation | m-CPBA or H<sub>2</sub>O<sub>2</sub> | Furanone or diketone intermediates |

Mechanistic Insight :

Oxidation with m-CPBA converts the furan ring into a γ-lactone (furanone), altering electronic properties for downstream applications.

2.3. Pyrazole and Piperidine Reactivity

The pyrazole and piperidine moieties enable further functionalization:

Example :

Formylation of the pyrazole ring via Vilsmeier-Haack reaction introduces a formyl group at the C4 position, enabling subsequent condensations :

Synthetic Optimization and Conditions

Multi-step syntheses require precise control over reaction parameters:

Critical Note :

Geometric isomerism (E/Z) in the acrylamide group necessitates strict temperature control (<30°C) to prevent isomerization.

4.1. Oxidation of Furan Ring

-

Conditions : 10% H<sub>2</sub>O<sub>2</sub>, AcOH, 12 hr.

-

Outcome : Formation of 2(5H)-furanone (confirmed via <sup>1</sup>H NMR).

-

Yield : 68% after column chromatography.

4.2. Pyrazole Condensation with Hydrazines

-

Conditions : Hydrazine hydrate, ethanol, reflux.

-

Outcome : Hydrazone derivatives with enhanced water solubility .

-

Application : Intermediate for antifungal agents (MIC: 8–22 µM against C. albicans) .

Reaction Challenges and Mitigation

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests potential pharmacological properties, particularly in the development of therapeutic agents.

1. Antimicrobial Activity

Research indicates that compounds containing furan and pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been synthesized and evaluated for their activity against various bacterial strains, showing promising results in inhibiting growth and viability . The incorporation of the furan ring enhances the bioactivity of these compounds, making them suitable candidates for further development as antimicrobial agents.

2. Anti-inflammatory Properties

Studies have shown that compounds with similar structural frameworks can reduce inflammation markers in vitro. The presence of the piperidine ring may contribute to enhanced anti-inflammatory effects, suggesting that this compound could be explored for treating inflammatory diseases .

3. Anticancer Potential

The compound's ability to interact with cellular pathways makes it a candidate for anticancer drug development. Research has demonstrated that pyrazole derivatives can induce apoptosis in cancer cells, and the furan moiety may play a role in enhancing this effect . Ongoing studies aim to elucidate the mechanisms by which this compound can selectively target cancer cells.

Materials Science Applications

The unique properties of (E)-3-(furan-2-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide extend beyond biological applications into materials science.

1. Organic Light Emitting Diodes (OLEDs)

Recent advancements in organic electronics have highlighted the potential use of such compounds in OLED technology. The electronic properties conferred by the furan and pyrazole groups can facilitate charge transport and enhance light emission efficiency, making this compound a candidate for further exploration in OLED applications .

2. Polymer Synthesis

The acrylamide functional group allows for polymerization, leading to the development of new materials with tailored properties. These polymers could find applications in drug delivery systems or as coatings with specific functionalities due to their biocompatibility and adjustable physical characteristics .

Synthetic Organic Chemistry Applications

The synthesis of this compound serves as an important example in synthetic organic chemistry.

1. Building Block for Heterocyclic Compounds

This compound can act as a versatile building block for synthesizing more complex heterocyclic compounds. The functional groups present allow for various chemical modifications, enabling chemists to explore a wide range of derivatives with potentially enhanced biological activity .

2. Methodological Advances

The synthesis routes involving this compound often employ innovative methodologies such as microwave-assisted synthesis or solvent-free conditions, which enhance yield and reduce environmental impact. These methods are crucial for developing sustainable practices within synthetic organic chemistry.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide would depend on its specific molecular targets and pathways. This could involve binding to specific proteins or enzymes, modulating their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes structurally related acrylamide derivatives and their distinguishing features:

Key Structural and Functional Differences

Furan vs. Heterocyclic Replacements: The target compound’s furan group is retained in DM480 and PAM-2 but replaced with pyridine (23a) or thiophene (23b) in other derivatives.

Piperidine Modifications :

- The 5-methylpyrazole-piperidine group in the target compound contrasts with indoline (DM480) or p-tolyl (PAM-2) substituents. Piperidine-pyrazole systems may enhance selectivity for kinases (e.g., EGFR) due to steric complementarity with ATP-binding pockets .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The target compound’s cLogP (estimated ~2.5) is lower than thiophene analogues (e.g., DM497, cLogP ~3.1) but higher than p-tolyl derivatives (PAM-2, cLogP ~2.0), balancing permeability and solubility .

- Synthetic Feasibility : Yields for related compounds (e.g., 54% for 23a ) suggest moderate synthetic accessibility, though purification may require gradient chromatography (DCM/MeOH ratios) .

Biological Activity

(E)-3-(furan-2-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its biological activity, focusing on its mechanisms, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a furan ring and a pyrazole derivative, which are known for their diverse biological activities. The structural formula can be represented as follows:

The biological activity of this compound primarily arises from its interaction with various biological targets, including receptors and enzymes. The presence of the furan and pyrazole moieties is crucial for its activity.

- Receptor Modulation : Preliminary studies indicate that compounds with similar structures can act as positive allosteric modulators of nicotinic receptors, suggesting potential anxiolytic effects .

- Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial properties against various pathogens. The compound's structure may contribute to its ability to inhibit bacterial growth, as seen in related compounds .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of related pyrazole derivatives. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.22 to 0.25 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| 4a | 0.22 | S. aureus |

| 5a | 0.25 | E. coli |

Antitumor Activity

Pyrazole derivatives have been documented to exhibit antitumor activity through inhibition of key kinases involved in cancer progression, such as BRAF(V600E) and EGFR . Further research is needed to evaluate the specific effects of this compound on tumor cell lines.

Case Studies

Several case studies highlight the effectiveness of similar pyrazole compounds in various therapeutic areas:

- Anxiolytic Effects : A study demonstrated that a closely related compound induced anxiolytic-like activity in animal models, suggesting that the furan-pyrazole structure may be beneficial for anxiety disorders .

- Antifungal Properties : Research into pyrazole derivatives has shown promising antifungal activity, indicating that modifications to the pyrazole structure can enhance efficacy against fungal pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound:

- Furan Ring : Enhances lipophilicity and receptor binding.

- Pyrazole Moiety : Critical for interaction with biological targets and contributes to antimicrobial properties.

Q & A

Q. Key Optimization Parameters :

- Temperature : Higher temperatures (80–100°C) improve reaction rates but may degrade heat-sensitive intermediates.

- Catalyst Loading : Pd(PPh₃)₄ (2–5 mol%) balances yield and cost in cross-coupling steps .

- Solvent Polarity : DMF enhances solubility of polar intermediates, while toluene minimizes side reactions in non-polar steps .

Basic: What spectroscopic and chromatographic methods are used for structural characterization?

Answer:

Primary Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., E/Z configuration of acrylamide via coupling constants, J = 12–16 Hz for trans-alkenes) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate acrylamide formation .

- Mass Spectrometry : High-resolution ESI-MS determines molecular ion ([M+H]⁺) and fragmentation patterns to confirm substituents .

Q. Supplementary Methods :

- X-ray Crystallography : Resolves 3D conformation, hydrogen bonding (e.g., N-H···O interactions between acrylamide and pyrazole), and π-π stacking of aromatic rings .

- HPLC-PDA : Detects impurities (<0.5%) using reverse-phase columns and UV detection at 254 nm .

Advanced: How can computational methods predict biological activity and target interactions?

Answer:

Stepwise Methodology :

Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite simulate binding to targets (e.g., kinases, GPCRs). The pyrazole and furan moieties show affinity for hydrophobic pockets, while the acrylamide forms hydrogen bonds with catalytic residues .

PASS Program Prediction : Predicts bioactivity (e.g., anticancer, anti-inflammatory) based on structural similarity to known active compounds. For example, pyrazole derivatives often inhibit COX-2 or MAPK pathways .

MD Simulations : GROMACS or AMBER assess binding stability (RMSD < 2 Å over 100 ns) and free energy (MM-PBSA) for lead optimization .

Q. Case Study :

- Target : COX-2 enzyme.

- Key Interactions : Pyrazole N-H···Tyr385 hydrogen bond; furan π-π stacking with Phe518 .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Root Causes :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. EC₅₀) .

- Solubility Issues : Poor aqueous solubility (>10 µM) may artifactually reduce in vitro activity. Use DMSO stocks with <0.1% final concentration .

Q. Resolution Strategies :

Orthogonal Assays : Confirm enzyme inhibition (e.g., fluorescence polarization) alongside cell viability (MTT assay) .

Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., N-demethylated derivatives) that may contribute to observed effects .

Advanced: What structural features govern supramolecular interactions in solid-state studies?

Answer:

Key Interactions :

- Hydrogen Bonding : Acrylamide N-H donors form chains with carbonyl acceptors (C=O···H-N, 2.8–3.0 Å) .

- π-Stacking : Furan and pyrazole rings align in offset stacks (3.4–3.6 Å) to stabilize crystal packing .

Q. Analytical Workflow :

Single-Crystal XRD : Resolves torsion angles (e.g., 177.5° for anti-periplanar amide conformation) .

Hirshfeld Surface Analysis : Quantifies interaction contributions (e.g., H···O = 25%, H···H = 55%) .

Basic: What is the role of heterocyclic moieties (furan, pyrazole) in modulating bioactivity?

Answer:

- Furan : Enhances metabolic stability via electronegative oxygen, while its planar structure facilitates DNA intercalation or protein π-stacking .

- Pyrazole : Acts as a bioisostere for carboxylic acids, improving solubility and target engagement (e.g., kinase hinge region binding) .

Q. Structure-Activity Relationship (SAR) :

| Modification | Effect on IC₅₀ (COX-2) | Reference |

|---|---|---|

| Methylation of pyrazole | 2.5-fold increase | |

| Replacement of furan with thiophene | 10-fold decrease |

Advanced: How to design analogs to improve pharmacokinetic properties?

Answer:

Strategies :

LogP Optimization : Introduce polar groups (e.g., -OH, -SO₂NH₂) to reduce LogP from ~3.5 to ~2.0, enhancing solubility .

Metabolic Blocking : Fluorinate the piperidine ring to slow CYP450-mediated oxidation .

Q. Case Study :

- Analog : Replace 5-methylpyrazole with 5-trifluoromethylpyrazole.

- Outcome : 3-fold longer plasma half-life in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.